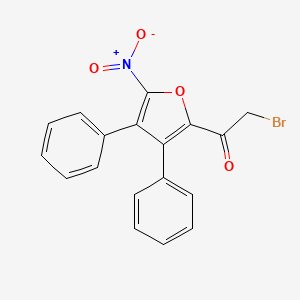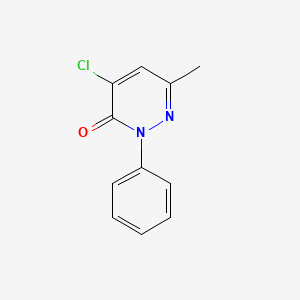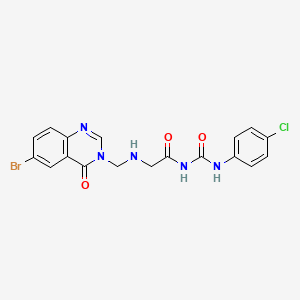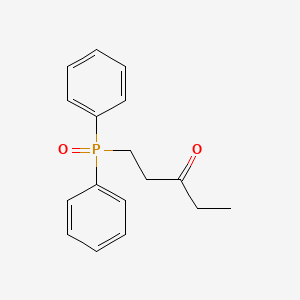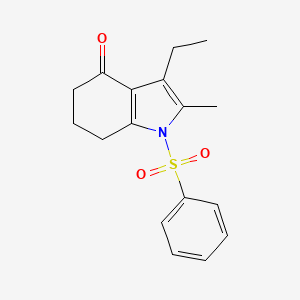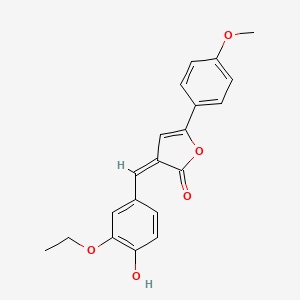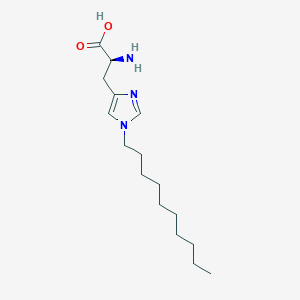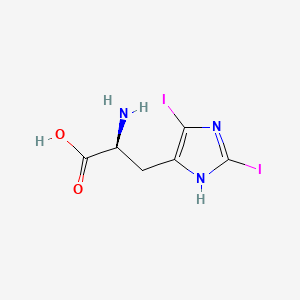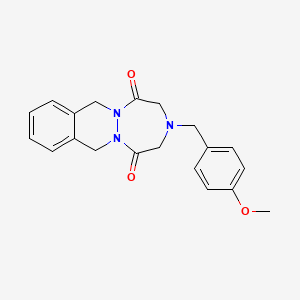![molecular formula C15H19N3O B12922812 5,6-Dimethyl-N-[2-(2-methylphenoxy)ethyl]pyrimidin-4-amine CAS No. 83940-44-7](/img/structure/B12922812.png)
5,6-Dimethyl-N-[2-(2-methylphenoxy)ethyl]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-dimethyl-N-(2-(o-tolyloxy)ethyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-N-(2-(o-tolyloxy)ethyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloropyrimidine and 2-(o-tolyloxy)ethylamine.
Nucleophilic Substitution: The 2,4-dichloropyrimidine undergoes nucleophilic substitution with 2-(o-tolyloxy)ethylamine in the presence of a base, such as potassium carbonate, to form the intermediate 2-(o-tolyloxy)ethylpyrimidin-4-amine.
Methylation: The intermediate is then subjected to methylation using methyl iodide and a base, such as sodium hydride, to introduce the methyl groups at the 5 and 6 positions of the pyrimidine ring, resulting in the final product.
Industrial Production Methods
Industrial production of 5,6-dimethyl-N-(2-(o-tolyloxy)ethyl)pyrimidin-4-amine involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
5,6-dimethyl-N-(2-(o-tolyloxy)ethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring or the tolyloxy moiety are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
5,6-dimethyl-N-(2-(o-tolyloxy)ethyl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Agriculture: It is explored as a potential pesticide or herbicide due to its activity against certain pests and weeds.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5,6-dimethyl-N-(2-(o-tolyloxy)ethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in medicinal applications, it may inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2,4-diaminopyrimidine and 5-bromo-6-methylpyrimidin-4-amine share structural similarities with 5,6-dimethyl-N-(2-(o-tolyloxy)ethyl)pyrimidin-4-amine.
Tolyl Derivatives: Compounds like 2-(o-tolyloxy)ethanol and 2-(o-tolyloxy)ethylamine have similar tolyloxy moieties.
Uniqueness
5,6-dimethyl-N-(2-(o-tolyloxy)ethyl)pyrimidin-4-amine is unique due to the specific combination of the pyrimidine ring with the tolyloxyethyl group and the methyl substitutions at the 5 and 6 positions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
83940-44-7 |
|---|---|
分子式 |
C15H19N3O |
分子量 |
257.33 g/mol |
IUPAC名 |
5,6-dimethyl-N-[2-(2-methylphenoxy)ethyl]pyrimidin-4-amine |
InChI |
InChI=1S/C15H19N3O/c1-11-6-4-5-7-14(11)19-9-8-16-15-12(2)13(3)17-10-18-15/h4-7,10H,8-9H2,1-3H3,(H,16,17,18) |
InChIキー |
MJYQHSLDGRIFPG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OCCNC2=NC=NC(=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


